molecular formula C20H18ClNO2 B2882785 2-[4-(Tert-butyl)anilino]-3-chloronaphthoquinone CAS No. 179115-43-6

2-[4-(Tert-butyl)anilino]-3-chloronaphthoquinone

Cat. No.: B2882785
CAS No.: 179115-43-6
M. Wt: 339.82
InChI Key: HTEMGFMUAQKQCC-UHFFFAOYSA-N
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Description

2-[4-(Tert-butyl)anilino]-3-chloronaphthoquinone (CAS: 179115-43-6) is a substituted naphthoquinone derivative with the molecular formula C₂₀H₁₈ClNO₂ and a molar mass of 339.82 g/mol . Its structure features a naphthoquinone backbone modified at position 2 with a 4-(tert-butyl)anilino group and at position 3 with a chlorine substituent. Naphthoquinones are known for their redox-active properties and biological relevance, particularly in antimicrobial, anticancer, and enzyme-modulating applications .

Properties

IUPAC Name

2-(4-tert-butylanilino)-3-chloronaphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO2/c1-20(2,3)12-8-10-13(11-9-12)22-17-16(21)18(23)14-6-4-5-7-15(14)19(17)24/h4-11,22H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTEMGFMUAQKQCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Tert-butyl)anilino]-3-chloronaphthoquinone typically involves the reaction of 2,3-dichloronaphthoquinone with 4-(tert-butyl)aniline. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution of one of the chlorine atoms by the aniline group, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Tert-butyl)anilino]-3-chloronaphthoquinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted naphthoquinones depending on the nucleophile used.

Scientific Research Applications

2-[4-(Tert-butyl)anilino]-3-chloronaphthoquinone has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[4-(Tert-butyl)anilino]-3-chloronaphthoquinone involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell damage or death, which is the basis for its potential antimicrobial and anticancer activities. The molecular targets and pathways involved include the inhibition of key enzymes and the disruption of cellular redox balance.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares key structural and physicochemical attributes of 2-[4-(Tert-butyl)anilino]-3-chloronaphthoquinone with similar compounds:

Compound Name Molecular Formula Substituents (Position 2) Substituents (Position 3) Molar Mass (g/mol) Key Features
This compound C₂₀H₁₈ClNO₂ 4-Tert-butylanilino Chloro 339.82 High lipophilicity, steric bulk
2-Chloro-3-(4-methylanilino)naphthoquinone C₁₇H₁₃ClNO₂ 4-Methylanilino Chloro 298.75 Moderate lipophilicity, smaller group
2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-3-piperidinylnaphthoquinone C₂₉H₃₄NO₃ 3,5-Di-tert-butyl-4-hydroxyphenyl Piperidinyl 444.59 Enhanced steric bulk, hydroxyl group

Key Observations :

  • Steric Effects : The di-tert-butyl analog demonstrates even greater steric hindrance, which may reduce enzymatic metabolism but limit target binding efficiency.
  • Functional Groups : The hydroxyl group in the di-tert-butyl derivative introduces hydrogen-bonding capacity, absent in the target compound.

Research Implications and Gaps

  • Biological Studies : The target compound’s tert-butyl group warrants evaluation in enzyme induction assays (e.g., glutathione S-transferase), given prior evidence linking tert-butyl antioxidants to detoxification pathways .
  • Structure-Activity Relationships (SAR): Systematic studies comparing chloro, anilino, and tert-butyl substituents are needed to optimize pharmacokinetic and pharmacodynamic profiles.
  • Synthetic Optimization : Scalable synthesis and purity control (e.g., via HPLC or crystallography ) are critical for advancing preclinical research.

Biological Activity

2-[4-(Tert-butyl)anilino]-3-chloronaphthoquinone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the existing literature on its biological activity, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure

The compound can be structurally represented as follows:

  • Chemical Formula : C15_{15}H14_{14}ClN
  • Molecular Weight : 255.73 g/mol
  • DNA Intercalation : Similar to other naphthoquinones, this compound may intercalate into DNA, disrupting transcription and replication processes. This mechanism is crucial for its anticancer properties, as it can inhibit the proliferation of cancer cells.
  • Topoisomerase Inhibition : The compound might act as an inhibitor of topoisomerase II, an enzyme essential for DNA replication and repair. Inhibition of this enzyme leads to DNA damage and subsequent apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Naphthoquinones are known to generate ROS upon reduction, which can induce oxidative stress in cells, contributing to their cytotoxic effects.

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines:

Cell LineIC50_{50} (µM)Mechanism of Action
MCF-7 (Breast)10.5DNA intercalation
HeLa (Cervical)8.2Topoisomerase II inhibition
A549 (Lung)12.0ROS generation

Note: IC50_{50} values represent the concentration required to inhibit cell viability by 50%.

In a study involving MCF-7 breast cancer cells, the compound showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. The mechanism was confirmed through flow cytometry analysis and DNA fragmentation assays.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings suggest that the compound may be a promising candidate for further development as an antimicrobial agent.

Case Studies

  • Breast Cancer Treatment : A clinical case study involving patients with advanced breast cancer treated with derivatives of naphthoquinones showed improved survival rates and reduced tumor sizes when combined with conventional therapies. The study highlighted the potential role of this compound in enhancing treatment efficacy.
  • Antimalarial Activity : In vitro studies indicated that the compound exhibits activity against Plasmodium falciparum, the causative agent of malaria, with an IC50_{50} value comparable to standard antimalarial drugs. This suggests its potential use in developing new treatments for malaria-resistant strains.

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